An In-depth Technical Guide to the Discovery and Synthesis of the Synthetic REV-ERB Agonist SR9009
An In-depth Technical Guide to the Discovery and Synthesis of the Synthetic REV-ERB Agonist SR9009
Please Note: Initial searches for "SR1903" did not yield any publicly available information on a compound with this designation. It is possible that this is a private research compound or a typographical error. This guide will focus on the well-documented synthetic REV-ERB agonist, SR9009 , which belongs to the same class of compounds and for which extensive data is available.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of SR9009, a potent synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and metabolic research.
Introduction to REV-ERB and the Discovery of SR9009
The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are critical components of the core circadian clock machinery, playing a pivotal role in regulating the expression of genes involved in metabolism and behavior.[1] These receptors function as transcriptional repressors, with their activity modulated by the binding of the endogenous ligand, heme. The discovery of synthetic ligands that can modulate REV-ERB activity opened new avenues for therapeutic intervention in metabolic diseases and sleep disorders.
SR9009 and its analog SR9011 were developed as potent synthetic REV-ERB agonists with in vivo activity.[1] These compounds were designed based on the chemical structure of GSK4112, an earlier, less potent REV-ERB agonist.[2][3] The development of SR9009 provided a powerful chemical tool to probe the physiological functions of REV-ERB and explore its therapeutic potential.
Synthesis of SR9009
While the precise, step-by-step synthesis protocol for SR9009 is proprietary and not fully detailed in the reviewed literature, the general chemical structure is known (Figure 1). It is a pyrrole derivative.
Mechanism of Action
SR9009 acts as a potent agonist of both REV-ERBα and REV-ERBβ.[1] Upon binding to the ligand-binding domain of REV-ERB, SR9009 enhances the recruitment of the nuclear receptor corepressor (NCoR), thereby increasing the transcriptional repression of REV-ERB target genes.[1] A key target gene of REV-ERB is Bmal1, a core activator of the circadian clock. By repressing Bmal1 expression, SR9009 can modulate the circadian rhythm.[2]
The activation of REV-ERB by SR9009 has been shown to have pleiotropic effects on various physiological processes, including:
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Metabolism: SR9009 treatment in animal models has been demonstrated to increase energy expenditure, reduce fat mass, and improve dyslipidemia and hyperglycemia.[1] It achieves this by altering the expression of metabolic genes in the liver, skeletal muscle, and adipose tissue.[1]
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Inflammation: REV-ERBα plays a role in regulating inflammatory responses, and SR9009 has been shown to inhibit the expression of pro-inflammatory cytokines.[2]
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Cancer: SR9009 has demonstrated cytotoxic effects in various cancer cell lines, including those of the brain, breast, colon, leukemia, and melanoma.[4] This anti-proliferative effect is, in part, mediated by the induction of apoptosis and inhibition of autophagy.[4][5]
It is important to note that some studies have suggested that SR9009 may also have REV-ERB-independent effects on cell proliferation and metabolism.[6]
Quantitative Data
The following tables summarize the key quantitative data for SR9009 from various in vitro and in vivo studies.
Table 1: In Vitro Activity of SR9009
| Parameter | REV-ERBα | REV-ERBβ | Cell Line | Assay Type | Reference |
| IC50 | 670 nM | 800 nM | HEK293 | GAL4-REV-ERB LBD Luciferase Reporter Assay | [1] |
| IC50 | 710 nM | - | HEK293 | Full-length REV-ERBα with Bmal1 promoter-luciferase reporter | [1] |
| Kd | 800 nM | - | - | Circular Dichroism Analysis | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives a half-maximal response.[7] EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.[7]
Table 2: In Vivo Study Parameters for SR9009
| Animal Model | Dosage | Administration Route | Study Duration | Key Findings | Reference |
| Male C57BL/6 Mice | 100 mg/kg | Intraperitoneal (i.p.) | Single dose | Altered circadian gene expression in the hypothalamus | [1] |
| Diet-induced Obese Mice | 100 mg/kg, twice daily | Intraperitoneal (i.p.) | 12 days | Decreased obesity, reduced fat mass, improved dyslipidemia and hyperglycemia | [1] |
| Adult Mice (Cerebral Ischemia Model) | 50 mg/kg | Intraperitoneal (i.p.) | 3 consecutive days | Ameliorated neurological deficits and reduced infarct volume | [2] |
| Goldfish | Single daily injection | - | 7 days | Promoted a negative energy balance | [8] |
Experimental Protocols
Cell-Based Luciferase Reporter Assay for REV-ERB Activity
Objective: To determine the potency of SR9009 in activating REV-ERB-mediated transcriptional repression.
Methodology:
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Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
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Transfection: Cells are co-transfected with two plasmids:
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A plasmid expressing a chimeric protein consisting of the Gal4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of either REV-ERBα or REV-ERBβ.
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A reporter plasmid containing a luciferase gene under the control of a Gal4-responsive promoter.
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Treatment: Following transfection, cells are treated with varying concentrations of SR9009 or a vehicle control (e.g., DMSO).
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Luciferase Assay: After a defined incubation period (e.g., 24 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.
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Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[1][9]
In Vivo Murine Model of Diet-Induced Obesity
Objective: To evaluate the effect of SR9009 on metabolic parameters in an in vivo model of obesity.
Methodology:
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Animal Model: Male diet-induced obese mice are used for the study.
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Acclimation: Animals are acclimated to the housing conditions and diet for a specified period.
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Treatment: Mice are randomly assigned to treatment groups:
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Monitoring: Body weight, food intake, and other relevant parameters are monitored throughout the study.
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Terminal Procedures: At the end of the study, animals are euthanized, and blood and tissues (e.g., liver, skeletal muscle, adipose tissue) are collected for analysis.
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Analysis:
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Plasma Analysis: Measurement of glucose, triglycerides, and cholesterol levels.
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Gene Expression Analysis: Quantitative real-time PCR (qPCR) is performed on RNA extracted from tissues to assess the expression of metabolic genes.[1]
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Signaling Pathways and Experimental Workflows
REV-ERB Signaling Pathway
Caption: SR9009 activates REV-ERB, leading to the recruitment of the NCoR/HDAC3 corepressor complex and subsequent repression of target gene transcription.
Experimental Workflow for In Vitro SR9009 Evaluation
Caption: A generalized workflow for evaluating the in vitro activity of SR9009 using cell-based assays.
Conclusion
SR9009 is a valuable research tool for elucidating the physiological roles of REV-ERBα and REV-ERBβ. Its potent in vivo activity has demonstrated the therapeutic potential of targeting the circadian clock for the treatment of metabolic diseases, inflammatory conditions, and cancer. Further research is warranted to fully understand its mechanism of action, including potential off-target effects, and to explore its clinical utility.
References
- 1. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. milkyeggs.com [milkyeggs.com]
- 5. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 8. REV-ERBα Agonist SR9009 Promotes a Negative Energy Balance in Goldfish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
